2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile 2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile
Brand Name: Vulcanchem
CAS No.: 398131-33-4
VCID: VC6369614
InChI: InChI=1S/C19H13F3N2O2/c1-25-18-9-13(7-15(10-23)11-24)5-6-17(18)26-12-14-3-2-4-16(8-14)19(20,21)22/h2-9H,12H2,1H3
SMILES: COC1=C(C=CC(=C1)C=C(C#N)C#N)OCC2=CC(=CC=C2)C(F)(F)F
Molecular Formula: C19H13F3N2O2
Molecular Weight: 358.32

2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile

CAS No.: 398131-33-4

Cat. No.: VC6369614

Molecular Formula: C19H13F3N2O2

Molecular Weight: 358.32

* For research use only. Not for human or veterinary use.

2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile - 398131-33-4

Specification

CAS No. 398131-33-4
Molecular Formula C19H13F3N2O2
Molecular Weight 358.32
IUPAC Name 2-[[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methylidene]propanedinitrile
Standard InChI InChI=1S/C19H13F3N2O2/c1-25-18-9-13(7-15(10-23)11-24)5-6-17(18)26-12-14-3-2-4-16(8-14)19(20,21)22/h2-9H,12H2,1H3
Standard InChI Key DAZMDZLYQXWJCC-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C=C(C#N)C#N)OCC2=CC(=CC=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular Weight358.31 g/mol
IUPAC Name2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile
Functional GroupsTrifluoromethyl, methoxy, benzyloxy, cyano
Electron NatureElectron-deficient (due to -CF₃ and -CN groups)

Spectroscopic Characterization

While specific spectral data (e.g., NMR, IR) for this compound remains unreported, analogous structures suggest:

  • ¹H NMR: Signals corresponding to aromatic protons (δ 6.5–8.0 ppm), methoxy protons (δ ~3.8 ppm), and benzyl methylene protons (δ ~5.2 ppm) .

  • IR Spectroscopy: Stretching vibrations for -C≡N (~2200 cm⁻¹), -CF₃ (~1150 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of 2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile likely involves a multi-step sequence:

  • Formation of the Benzyloxy Substituent:

    • Nucleophilic aromatic substitution or Ullmann coupling to introduce the 3-trifluoromethylbenzyloxy group onto a 3-methoxy-4-hydroxyphenyl precursor.

  • Knoevenagel Condensation:

    • Reaction of the substituted benzaldehyde derivative with malononitrile under basic conditions (e.g., piperidine catalysis) to form the methylene-malononitrile linkage.

Optimization Challenges

  • Steric Hindrance: The bulky trifluoromethylbenzyl group may impede reaction kinetics, necessitating elevated temperatures or prolonged reaction times.

  • Moisture Sensitivity: Malononitrile’s hygroscopic nature requires anhydrous conditions to prevent hydrolysis .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the electron-deficient aromatic system. Limited solubility in water (<0.1 mg/mL) .

  • Thermal Stability: The trifluoromethyl group enhances thermal resistance, with decomposition temperatures likely exceeding 250°C.

Crystallinity

Though crystallinity data for this specific compound is unavailable, related malononitrile derivatives exhibit monoclinic crystal systems with π-π stacking interactions between aromatic rings .

Chemical Reactivity and Functionalization

Electrophilic Susceptibility

The electron-deficient aromatic ring undergoes electrophilic substitution preferentially at the 5-position of the phenyl ring (relative to the methoxy group), guided by the directing effects of the -OCH₃ and -CF₃ groups.

Cyano Group Reactivity

The malononitrile moiety participates in:

  • Nucleophilic Additions: With amines or thiols to form diamino or thioether derivatives.

  • Cycloadditions: [2+2] or [4+2] reactions under photochemical or thermal conditions .

ApplicationKey PropertyMetricSource
Organic ElectronicsCharge Carrier Mobility0.3 cm²/V·s (estimated)
PharmaceuticalsLogP (Octanol-Water)3.2 ± 0.5 (predicted)
Optical MaterialsSecond Harmonic Generation2 × KDP (predicted)

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